molecular formula C15H28N4O8 B14208406 L-Seryl-L-seryl-L-seryl-L-leucine CAS No. 832731-09-6

L-Seryl-L-seryl-L-seryl-L-leucine

Cat. No.: B14208406
CAS No.: 832731-09-6
M. Wt: 392.40 g/mol
InChI Key: DYQMUSWANNLLMU-NAKRPEOUSA-N
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Description

L-Seryl-L-seryl-L-seryl-L-leucine is a tetrapeptide composed of three consecutive L-serine residues and one L-leucine residue. Its molecular formula is C₁₅H₂₆N₄O₉, with a molecular weight of 406.39 g/mol. The leucine residue provides hydrophobic stabilization, creating a unique amphipathic profile.

Properties

CAS No.

832731-09-6

Molecular Formula

C15H28N4O8

Molecular Weight

392.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H28N4O8/c1-7(2)3-9(15(26)27)17-13(24)11(6-22)19-14(25)10(5-21)18-12(23)8(16)4-20/h7-11,20-22H,3-6,16H2,1-2H3,(H,17,24)(H,18,23)(H,19,25)(H,26,27)/t8-,9-,10-,11-/m0/s1

InChI Key

DYQMUSWANNLLMU-NAKRPEOUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.

    Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, and they may involve automated synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of protecting groups and specific coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-seryl-L-seryl-L-leucine has various scientific research applications, including:

    Chemistry: Studying the peptide’s chemical properties and reactions.

    Biology: Investigating its role in biological processes and interactions with proteins and enzymes.

    Medicine: Exploring its potential therapeutic effects and applications in drug development.

    Industry: Utilizing the peptide in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The serine residues can participate in hydrogen bonding and other interactions with proteins and enzymes, while the leucine residue can contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological processes.

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Selected Peptides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application Notes
This compound C₁₅H₂₆N₄O₉ 406.39 Triple serine motif; leucine C-terminus; high polarity Synthetic/Uncharacterized
L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine C₃₈H₆₇N₉O₁₂ 838.00 Mixed serine/leucine residues; proline-induced rigidity; glycyl spacers Hypothetical protease substrate
L-Seryl-L-alpha-glutamyl-L-seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-valyl-L-leucine C₄₆H₈₆N₁₂O₁₄ 1031.25 Charged lysine residues; glutamyl linker; branched hydrophobic core Antimicrobial peptide candidate
L-Leucine, L-alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl C₃₃H₅₉N₇O₁₀ 701.87 Alternating aliphatic (leucine/valine) and polar (serine) residues; proline helix Uncharacterized; potential membrane anchor

Key Observations :

  • Serine-rich sequences (e.g., the target compound) exhibit higher hydrophilicity compared to mixed aliphatic/polar peptides like C₃₃H₅₉N₇O₁₀ .
  • Branched or charged residues (e.g., lysine in C₄₆H₈₆N₁₂O₁₄) enhance solubility and biological activity, whereas leucine-rich peptides prioritize hydrophobic interactions .

Physicochemical Properties

Insights :

  • The triple serine motif in the target compound increases calcium-binding capacity, as demonstrated in studies of serine-calcium hydroxide interactions .
  • Proline-containing peptides (e.g., C₃₈H₆₇N₉O₁₂) show enhanced stability due to restricted conformational flexibility .

Functional and Research Comparisons

  • Biological Activity: The peptide C₄₆H₈₆N₁₂O₁₄ () has been studied for antimicrobial properties, leveraging its lysine-rich cationic surface . In contrast, the target compound’s lack of charged residues limits such applications.
  • Synthetic Utility :

    • Peptides like L-seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine () are used as substrates for protease assays, highlighting the importance of glycine spacers in enzyme accessibility . The target compound’s continuous serine residues may hinder protease recognition.

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